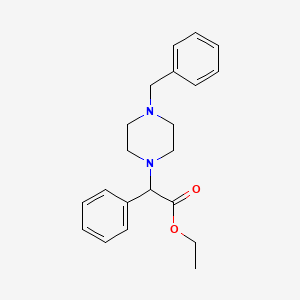

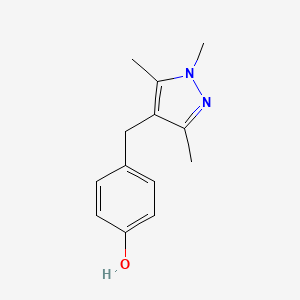

![molecular formula C16H24N4O3 B1303282 tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 186650-24-8](/img/structure/B1303282.png)

tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is a chemical entity that appears to be related to a family of pyrazine derivatives. These derivatives are characterized by the presence of a pyrazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms opposite each other. The tert-butyl group is a common bulky substituent that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex and may involve multiple steps. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved an organocatalyzed reaction starting from Boc-tetramic acid and benzylidenemalononitrile . These examples demonstrate the complexity and diversity of synthetic routes available for pyrazine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using spectroscopic methods and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using Gaussian09 software, and the potential energy distribution was analyzed using the GAR2PED program . The HOMO and LUMO analysis, as well as NBO analysis, provide insights into the charge transfer and stability of the molecule .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. The Ugi reaction, for instance, can be used to synthesize dihydropyrazolo[1,5-a]pyrazine-4,7-diones from tert-butyl amides derived from tert-butyl isocyanide and pyrazole carboxylic acids . The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine can lead to the formation of phenoxazine derivatives . These reactions highlight the reactivity and potential for transformation of pyrazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The electronic properties, such as the first hyperpolarizability, suggest nonlinearity and potential applications in materials science . Hydrogen bonding can play a significant role in the solid-state structure, as seen in the formation of hydrogen-bonded chains and aggregates in certain pyrazole derivatives .

科学的研究の応用

Environmental Occurrence, Fate, and Toxicity of SPAs

Synthetic Phenolic Antioxidants (SPAs), including derivatives like tert-butylated phenols, have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds, utilized to extend product shelf life by inhibiting oxidation, are detected in various environmental matrices and human samples. Their presence raises concerns about potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, urging further investigation into safer alternatives (Liu & Mabury, 2020).

Catalytic Synthesis and Purification Techniques

Research into catalytic synthesis methods and the purification of fuel additives, such as Methyl Tert-Butyl Ether (MTBE), highlights the significance of finding efficient, environmentally friendly production techniques. Innovations in membrane processes like pervaporation offer promising methods for purifying MTBE, emphasizing the need for selective, stable, and efficient materials for industrial applications (Pulyalina et al., 2020).

Biodegradation and Bioremediation of MTBE

The biodegradation and bioremediation of MTBE, a common fuel oxygenate, have been extensively studied to mitigate environmental contamination. Aerobic conditions support the biotransformation and mineralization of MTBE, with emerging evidence under anaerobic conditions. Strategies enhancing in situ bioremediation involve air or oxygen addition, potentially complemented by bioaugmentation to achieve significant contaminant removal. These findings underscore the feasibility of biological methods for addressing MTBE pollution (Fiorenza & Rifai, 2003).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds, employing various building blocks including tert-butylated intermediates, represents a crucial area in organic chemistry, contributing to the development of pharmaceuticals, dyes, and materials with novel properties. The exploration of these synthetic pathways enables the creation of diverse chemical entities, highlighting the versatility and potential of incorporating tert-butylated precursors in complex molecular architectures (Gomaa & Ali, 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 4-[4-(N'-hydroxycarbamimidoyl)phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXLELZXYPNZRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate | |

CAS RN |

1233243-62-3 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[4-[(Z)-amino(hydroxyimino)methyl]phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233243-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)

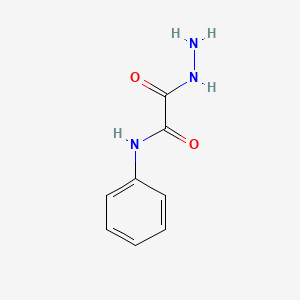

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)

![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)